Oleamidopropyl betaine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[dimethyl-[3-[[(Z)-octadec-9-enoyl]amino]propyl]azaniumyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-24(28)26-21-19-22-27(2,3)23-25(29)30/h11-12H,4-10,13-23H2,1-3H3,(H-,26,28,29,30)/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWJQNCOTNUNMF-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893471 | |
| Record name | Oleylamidopropylbetaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[[(9Z)-1-oxo-9-octadecenyl]amino]-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25054-76-6 | |
| Record name | Mirataine BET-O | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25054-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Carboxymethyl)-N,N-dimethyl-3-((1-oxooctadecenyl)amino)-1-prop- anaminium hydroxide, inner salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025054766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[[(9Z)-1-oxo-9-octadecenyl]amino]-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oleylamidopropylbetaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-(carboxymethyl)dimethyl-3-[(1-oxo-9-octadecenyl)amino]propylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEAMIDOPROPYL BETAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK7B5M6P8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Oleamidopropyl Betaine
Established Reaction Pathways for Oleamidopropyl Betaine (B1666868) Synthesis
The conventional synthesis of oleamidopropyl betaine is a two-step process. The first step involves the formation of an amidoamine intermediate, which is then converted to the final betaine product through quaternization.
Amidation Reactions and Amidoamine Intermediate Formation
The initial step in producing this compound is the amidation of oleic acid with 3-(dimethylamino)propylamine (DMAPA). smolecule.com This reaction, a nucleophilic acyl substitution, involves the primary amine of DMAPA attacking the carbonyl carbon of oleic acid, resulting in the formation of oleamidopropyl dimethylamine (B145610) and water as a byproduct.
The reaction is typically carried out at elevated temperatures, ranging from 160°C to 180°C, under an inert atmosphere to prevent oxidation. To ensure a high conversion rate, a stoichiometric excess of DMAPA is often used. Catalysts such as p-toluenesulfonic acid or titanium isopropoxide can be employed to accelerate the reaction. smolecule.com The resulting amidoamine intermediate, oleamidopropyl dimethylamine, is then purified to remove any unreacted starting materials, particularly residual DMAPA.
Table 1: Typical Reaction Parameters for Amidation
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Oleic acid, 3-(dimethylamino)propylamine (DMAPA) | smolecule.com |
| Reaction Temperature | 160-180°C | |
| Catalyst | p-toluenesulfonic acid, titanium isopropoxide | smolecule.com |
| Key Intermediate | Oleamidopropyl dimethylamine |
Quaternization Reactions and Betaine Structure Generation
The second and final step is the quaternization of the oleamidopropyl dimethylamine intermediate. This is achieved by reacting the tertiary amine group of the intermediate with an alkylating agent, most commonly sodium chloroacetate (B1199739), in an aqueous medium. mdpi.com This nucleophilic substitution reaction forms the characteristic betaine structure, with its quaternary ammonium (B1175870) and carboxylate groups.
The reaction conditions for quaternization are critical for achieving high purity and yield. The pH is typically maintained between 8 and 9, and the temperature is controlled, often around 120°C. mdpi.com The reaction of oleamidopropyl dimethylamine with sodium chloroacetate produces this compound and sodium chloride as a byproduct. mdpi.com In some processes, the sodium chloride is not removed from the final product. mdpi.com
Advanced Synthetic Strategies for Enhanced Purity and Optimized Yields
In response to the growing demand for sustainable and cost-effective chemical production, researchers have focused on developing advanced synthetic strategies for this compound. These include the adoption of green chemistry principles and the optimization of reaction processes.
Green Chemistry Approaches in this compound Production
A key focus of green chemistry in this context is the use of renewable raw materials. Oleic acid, a primary reactant, is often derived from vegetable oils such as canola oil, making it a bio-based and renewable resource. albright.com.au This shift towards oleochemistry aligns with the broader industry trend of utilizing sustainable feedstocks.
Furthermore, efforts are being made to develop enzymatic catalytic processes. For instance, lipase-mediated amidation is being explored as a milder alternative to traditional high-temperature methods, potentially reducing energy consumption. While currently facing challenges with lower yields, this approach represents a promising avenue for greener synthesis. Another green aspect is the development of "direct formulating through synthesis" methods, which aim to produce a surfactant mixture with targeted properties directly, minimizing downstream processing and waste. mdpi.comresearchgate.net
Reaction Engineering and Process Parameter Optimization
Process optimization plays a crucial role in enhancing the efficiency and purity of this compound synthesis. A two-stage addition of DMAPA during the amidation step has been shown to improve yields by consuming residual fatty acids and pushing the reaction equilibrium towards amide formation. The unreacted DMAPA can then be recovered and reused, improving cost-efficiency.
Careful control of reaction parameters such as temperature, pH, and reaction time during quaternization is essential for maximizing yield and minimizing the formation of impurities. For instance, maintaining an alkaline pH and controlled temperature is critical for product quality and stability. The use of a carbon dioxide atmosphere during the reaction has also been reported to improve purity.
Table 2: Process Optimization Strategies
| Strategy | Description | Benefit | Reference |
|---|---|---|---|
| Two-Stage DMAPA Addition | Fresh DMAPA is added after the initial reaction to consume residual fatty acids. | Higher conversion and reuse of unreacted DMAPA. | |
| Controlled Quaternization | Maintaining optimal pH and temperature. | Improved yield and product stability. | |
| Carbon Dioxide Atmosphere | Performing the quaternization reaction under a CO2 atmosphere. | Enhanced purity. |
Chemical Reactivity and Degradation Pathways of this compound
This compound can undergo several chemical reactions, including oxidation, reduction, and substitution, particularly at the amide or quaternary ammonium sites. Under harsh conditions, such as exposure to strong oxidizing agents like hydrogen peroxide, it can form oxidized derivatives.
A significant degradation pathway is the hydrolysis of the amide bond. This can occur under aggressive conditions, such as in a strong acid solution at elevated temperatures. For example, in a 15 wt% hydrochloric acid solution at 76°C, this compound undergoes hydrolysis due to the cleavage of the amide bond. cup.edu.cn High temperatures can also lead to the dealkylation of the quaternary ammonium group. cup.edu.cn The stability of this compound is a key consideration in its various applications, particularly in environments with extreme pH or high temperatures. keruichemical.com
Investigation of Oxidation Reactions
This compound can undergo oxidation, particularly under harsh conditions, leading to the formation of various oxidized derivatives. The specific products of oxidation depend on the oxidizing agent used and the reaction conditions. For instance, the use of strong oxidizing agents like hydrogen peroxide can lead to the modification of the compound's structure. It is also important to note that the presence of impurities can influence the course of oxidation reactions.
Forced degradation studies are often employed to understand the oxidative stability of this compound. google.com These studies involve exposing the compound to oxidative stress, such as treatment with peroxide, and analyzing the resulting degradation products using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). google.com This allows for the identification of potential degradation pathways and the characterization of new peaks that emerge in the chromatogram compared to control samples. google.com
Analysis of Reduction Reactions
While less common than oxidation, reduction reactions can also be employed to modify the structure of this compound. Reducing agents such as sodium borohydride (B1222165) can be used to target specific functional groups within the molecule. The susceptibility of the amide and quaternary ammonium groups to reduction depends on the specific reagents and reaction conditions applied.
Studies on Substitution Reactions
This compound can participate in substitution reactions, particularly at the amide or quaternary ammonium sites. These reactions involve the replacement of a functional group with another, often through the use of various nucleophiles. The reactivity of these sites is influenced by the electronic and steric properties of the molecule.
The synthesis of this compound itself is a prime example of nucleophilic substitution, where the tertiary amine of the amidoamine intermediate attacks the alkylating agent. The efficiency of this quaternization reaction is highly dependent on factors such as pH and temperature.
Stability Under Environmental Stressors and Forced Degradation Studies
Understanding the stability of this compound under various environmental conditions is crucial for its application in different formulations. Forced degradation studies are instrumental in assessing its resilience to stressors like UV light, humidity, temperature extremes, and varying pH levels.
| Stressor | Conditions | Analytical Techniques | Potential Byproducts |
| UV Light | Exposure according to ICH Q1B guidelines | HPLC-ELSD, GC-MS | Degradation products monitored |
| Humidity & Temperature | 40°C / 75% RH | HPLC-ELSD, GC-MS | Oleic acid |
| Acidic/Alkaline Conditions | pH 3–10 | HPLC-ELSD, GC-MS | Oleic acid |
This table summarizes the conditions and analytical methods used in forced degradation studies of this compound.
Exposure to ultraviolet (UV) light can induce photochemical degradation of this compound. Forced degradation studies following guidelines such as ICH Q1B are used to evaluate the photostability of the compound. These studies help in identifying potential degradation products that may form upon exposure to UV radiation.
The stability of this compound is also influenced by humidity and temperature. Accelerated stability testing, often conducted at elevated temperatures and humidity levels (e.g., 40°C and 75% relative humidity), is used to predict the shelf life of products containing this surfactant. High temperatures can lead to degradation, with byproducts such as oleic acid being quantified using techniques like gas chromatography-mass spectrometry (GC-MS). The amide bond in this compound generally provides good hydrolytic stability, making it suitable for high-temperature applications.
This compound exhibits stability across a broad pH range. albright.com.au However, extreme acidic or alkaline conditions can lead to degradation. Forced degradation studies involving exposure to acidic and alkaline environments (pH 3–10) are performed to assess its stability. In acidic conditions (pH < 4), this compound can form viscoelastic gels due to the protonation of the carboxylate group. Under strong acidic conditions, the viscosity of its solution can increase significantly. theoremchem.com Conversely, in alkaline conditions, the compound remains stable, a property that is beneficial in various formulations. google.com The degradation process under these conditions can be monitored by high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD), and the formation of byproducts like oleic acid can be quantified.
Advanced Analytical Characterization Methodologies for Oleamidopropyl Betaine
Chromatographic and Spectrometric Techniques for Purity Assessment
Purity assessment of OAPB is critical, as residual reactants and byproducts from its synthesis can significantly impact its properties and may be of toxicological concern. The manufacturing process involves the amidation of oleic acid with 3-(dimethylamino)propylamine (DMAPA), followed by quaternization with an alkylating agent like sodium chloroacetate (B1199739). This can lead to impurities such as unreacted DMAPA and the intermediate amidoamine (AA). researchgate.net
The primary impurities of concern are DMAPA and amidoamine. cir-safety.orgcir-safety.org Regulatory guidelines and quality control standards often set strict limits for these substances. For instance, in related amidopropyl betaines, the levels of DMAPA and amidoamine are often required to be below 0.001% and 0.3-0.5% respectively. cir-safety.org
Table 1: Common Synthesis Impurities in Oleamidopropyl Betaine (B1666868) and Analytical Approaches
| Impurity | Common Abbreviation | Typical Analytical Method | Detection Limit Goal |
|---|---|---|---|
| 3-(dimethylamino)propylamine | DMAPA | HILIC-MS/MS | < 0.001% |
This table summarizes common impurities and the analytical methods used for their quantification, along with typical target detection limits for high-purity grades.
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar compounds, making it an effective technique for analyzing polar impurities in OAPB. nih.govpragolab.cz When coupled with tandem mass spectrometry (MS/MS), HILIC provides a powerful tool for both the separation and specific quantification of trace-level impurities like DMAPA and amidoamine. researchgate.netnih.gov
The HILIC method utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, enabling the retention of highly polar analytes that are not well-retained by reversed-phase chromatography. nih.govpragolab.cz The subsequent MS/MS detection offers high specificity and sensitivity, allowing for the identification and quantification of impurities based on their specific mass-to-charge ratios and fragmentation patterns. researchgate.netnih.gov This is crucial for ensuring that the final OAPB product meets stringent purity requirements.
Quantification of Oleamidopropyl Betaine and Synthesis Impurities
Surface Chemistry and Interfacial Phenomena Analysis
The performance of OAPB as a surfactant is defined by its behavior at interfaces. Analyzing its surface chemistry provides critical data on its efficiency in reducing surface and interfacial tension and its self-assembly in solution.
The Critical Micelle Concentration (CMC) is a fundamental parameter of a surfactant, representing the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. alfa-chemistry.com This aggregation point is accompanied by abrupt changes in the physical properties of the solution. alfa-chemistry.comresearchgate.net The CMC of OAPB is a key indicator of its efficiency as a surfactant.
Several methods are used to determine the CMC:
Surface Tension Measurement : This is a common method where the surface tension of the surfactant solution is measured at various concentrations. The surface tension decreases as the surfactant concentration increases until the CMC is reached, after which it remains relatively constant. alfa-chemistry.comtegewa.de
Conductivity Measurement : This method is suitable for ionic surfactants. The conductivity of the solution changes as micelles form due to the different mobility of micelles compared to individual monomers. alfa-chemistry.comresearchgate.net
Fluorescence Probe Method : This sensitive technique uses a fluorescent probe, such as pyrene, which partitions into the hydrophobic core of the micelles as they form, causing a detectable shift in its fluorescence spectrum. alfa-chemistry.com
The CMC value for this compound is reported to be in the range of 0.05–0.1 wt%.
Table 2: Comparison of CMC Determination Methods
| Method | Principle | Applicability |
|---|---|---|
| Surface Tensiometry | Measures the decrease in surface tension with increasing surfactant concentration. tegewa.de | Applicable to all types of surfactants. |
| Conductometry | Detects the change in molar conductivity upon micelle formation. alfa-chemistry.com | Primarily for ionic surfactants. |
This table outlines the principles and applicability of different methods used to determine the Critical Micelle Concentration (CMC).
Interfacial tension (IFT) is the force per unit length existing at the interface between two immiscible liquid phases, such as oil and water. scribd.com The ability of OAPB to lower IFT is crucial for its application in areas like enhanced oil recovery and emulsification. researchgate.net Techniques such as the spinning drop tensiometer and pendant drop method are used to measure IFT. researchgate.netgoogle.com
Research has shown that as-synthesized OAPB mixtures can achieve ultra-low IFT values, on the order of 10⁻³ to 10⁻⁴ mN/m, under specific conditions of temperature and salinity, which is highly desirable in applications like chemical enhanced oil recovery. researchgate.netnih.gov The addition of co-solvents or co-surfactants can further modify and optimize the IFT behavior of OAPB systems. researchgate.netnih.gov For instance, mixing OAPB with certain anionic surfactants can create synergistic effects that significantly enhance IFT reduction. researchgate.netnih.gov
Critical Micelle Concentration (CMC) Determination of this compound Systems
Structural and Morphological Characterization in Complex Media
In many applications, OAPB exists within complex formulations where its interaction with other components and the resulting self-assembled structures dictate the macroscopic properties of the system. Techniques that can probe the structure and morphology of these systems are therefore essential.
When used as a template in the synthesis of porous materials, OAPB can direct the formation of hierarchical pore structures. mdpi.com For example, it has been used to create zinc-based metal-organic frameworks with both mesoporous channels and microporous frameworks. mdpi.com The analysis of isothermal adsorption curves of such materials reveals the presence and size distribution of these pores. mdpi.com
In aqueous solutions, particularly in response to stimuli like CO₂, long-chain betaines like OAPB can form wormlike micelles. acs.org These elongated, flexible aggregates can entangle, leading to a significant increase in the viscosity of the solution. acs.org The morphology of these self-assembled structures can be investigated using techniques such as dynamic light scattering (DLS) and rheological measurements, which provide information on micelle size and the viscoelastic properties of the fluid, respectively. acs.org
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Oleic acid |
| 3-(dimethylamino)propylamine |
| Sodium chloroacetate |
| Amidoamine |
| Pyrene |
| Sodium lauryl sulfate (B86663) |
| Cocamidopropyl Betaine |
| Lauramidopropyl Betaine |
| Dimethylhexadecyl betaine |
| Dimethyltetradecylamine oxide |
| Ethylene glycol monobutyl ether |
| Diethylene glycol monobutyl ether |
| Petroleum sulfonate |
| Alkoxyethylene carboxylate |
| Tetraethylene pentamine |
| Zinc |
| Carbon dioxide |
| Potassium chloride |
| Erucamidopropyl betaine |
| Hydroxypropyl guar |
Dynamic Light Scattering (DLS) for Nanocarrier Hydrodynamic Diameters and Polydispersity Index
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique widely used for determining the size distribution profile of small particles in suspension or polymers in solution. cancer.govsci-hub.se It measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles. cancer.gov The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic diameter using the Stokes-Einstein equation. cancer.gov The polydispersity index (PdI) is also determined from the DLS data, providing a measure of the width and uniformity of the particle size distribution. cancer.govnih.gov A PdI value below 0.3 generally indicates a homogenous and monodisperse population of nanoparticles. semanticscholar.org
In the context of this compound, DLS is instrumental in characterizing nanocarriers such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) where it serves as a stabilizing surfactant. semanticscholar.orgresearchgate.net For instance, studies on SLNs stabilized by cocamidopropyl betaine, a related compound, have shown hydrodynamic diameters ranging from 150 to 430 nm. mdpi.com The majority of these systems exhibited a low polydispersity index (PdI < 0.3), confirming good homogeneity. mdpi.com Similarly, NLCs stabilized with cocamidopropyl betaine displayed sizes between 170 and 320 nm, also with a low PdI, indicating good uniformity. semanticscholar.org
Research has also explored the influence of formulation parameters on the size of these nanocarriers. For example, in systems of solid lipid nanoparticles stabilized by betaine-based surfactants, the concentration of the lipid phase has been shown to affect the resulting particle size and polydispersity. researchgate.net The addition of phthalic acid to oleyl amidopropyl betaine (OAPB) solutions has been investigated, with DLS being used to measure the resulting changes in the micellar network. researchgate.net
Table 1: DLS Data for Nanocarriers Stabilized with Betaine-Type Surfactants
| Nanocarrier System | Stabilizing Surfactant | Hydrodynamic Diameter (nm) | Polydispersity Index (PdI) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Cocamidopropyl Betaine | 150 - 430 | < 0.3 | mdpi.com |
| Nanostructured Lipid Carriers (NLCs) | Cocamidopropyl Betaine | 170 - 320 | < 0.3 | semanticscholar.org |
| Oil-in-Water Nanoemulsion | Cocamidopropyl Betaine | 69 - 316 | 0.135 - 0.290 | researchgate.net |
| Oil-in-Water Nanoemulsion | Coco-betaine | 65 - 295 | 0.046 - 0.294 | researchgate.net |
Electrophoretic Light Scattering (ELS) for Zeta Potential Determination of Stabilized Systems
Electrophoretic Light Scattering (ELS) is a technique used to measure the electrophoretic mobility of particles in a dispersion, which is then used to calculate the zeta potential. malvernpanalytical.comtechnologynetworks.com Zeta potential is a key indicator of the stability of colloidal dispersions. It represents the electrical potential at the slipping plane of a particle, and its magnitude indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion. malvernpanalytical.comhoriba.com A high absolute zeta potential (typically > ±30 mV) is generally indicative of good physical stability due to strong electrostatic repulsion, which prevents particle aggregation and flocculation. mdpi.comnanofase.eu
ELS measurements are crucial for evaluating the stability of nanocarrier systems stabilized by this compound and related surfactants. semanticscholar.orgresearchgate.net In these systems, the surfactant forms a layer around the nanocarriers, and the nature of its headgroup contributes to the surface charge. For solid lipid nanoparticles (SLNs) stabilized with betaine-based surfactants like cocamidopropyl betaine, ELS is used to determine the zeta potential. mdpi.com Studies have shown that the type of surfactant and the composition of the formulation can influence the zeta potential. mdpi.comresearchgate.net For instance, NLC formulations stabilized with cocamidopropyl betaine have exhibited zeta potential values between -20 and -30 mV, suggesting good stability. mdpi.com It has been noted that in some cases, high stability can also be attributed to steric stabilization from the alkyl chains of the betaine surfactants, in addition to electrostatic repulsion. mdpi.com
Table 2: Zeta Potential of Nanocarriers Stabilized with Betaine-Type Surfactants
| Nanocarrier System | Stabilizing Surfactant | Zeta Potential (mV) | Reference |
| NLCs with CRODAMOL CP | Cocamidopropyl Betaine | -20 to -30 | mdpi.com |
| Oil-in-Water Nanoemulsion (Linoleic Acid) | Cocamidopropyl Betaine | -11 to -29 | researchgate.net |
| Oil-in-Water Nanoemulsion (Oleic Acid) | Cocamidopropyl Betaine | -14 to -27 | researchgate.net |
| Oil-in-Water Nanoemulsion (Linoleic Acid) | Coco-betaine | -7 to -24 | researchgate.net |
| Oil-in-Water Nanoemulsion (Oleic Acid) | Coco-betaine | -10 to -26 | researchgate.net |
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) for Nanocarrier Morphology
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology and surface characteristics of nanoparticles. semanticscholar.orgresearchgate.net AFM provides three-dimensional topographical information by scanning a sharp tip over the sample surface, while TEM generates high-resolution, two-dimensional images by transmitting a beam of electrons through an ultrathin sample. afmworkshop.comtdx.cat
In the study of nanocarriers stabilized by this compound and its analogues, AFM and TEM are employed to confirm the size and shape of the formulated nanoparticles, corroborating data from DLS. semanticscholar.orgresearchgate.net For instance, optimized solid lipid nanoparticles (SLNs) stabilized with cocamidopropyl betaine have been imaged using both techniques, revealing spherical objects with sizes around 200 nm, showing no signs of aggregation. nih.govsemanticscholar.org These microscopic analyses have also been used to compare the morphology of different types of nanocarriers, such as SLNs and nanostructured lipid carriers (NLCs). nih.govsemanticscholar.org The images obtained from these techniques provide direct visual evidence of the nanocarrier structure and can reveal differences in morphology that may not be apparent from light scattering techniques alone. nih.govsemanticscholar.org Cryo-TEM, a variation of TEM where samples are flash-frozen, has been used to visualize the long, entangled wormlike micelles formed by erucyl dimethyl amidopropyl betaine (EDAB) in aqueous solutions. acs.orgnih.gov
Rheological Characterization of Aqueous Solutions and Micellar Systems
Viscosity Measurements for Fluid Behavior Analysis
Viscosity measurements are fundamental in characterizing the flow behavior of aqueous solutions containing this compound. researchgate.netgoogle.com This surfactant is known to form viscoelastic solutions, and its rheological properties can be significantly influenced by factors such as concentration, temperature, and the presence of additives. researchgate.netresearchgate.net
Studies have shown that oleyl amidopropyl betaine (OAPB) can form viscoelastic wormlike micellar fluids. researchgate.net The addition of certain polar organic additives can significantly increase the viscosity of these solutions. researchgate.net The rheological behavior is often shear-thinning, meaning the viscosity decreases with increasing shear rate. nih.gov In some cases, at low shear frequencies, the behavior can be described by the Maxwell model, which is characteristic of viscoelastic fluids with a single stress relaxation time. researchgate.net For example, a mixture of cocamidopropyl betaine and sodium dodecyl sulfate can form wormlike micelles that exhibit Maxwellian behavior. nih.gov The viscosity of these systems is also highly dependent on temperature, with an increase in temperature generally leading to a decrease in viscosity and relaxation times. researchgate.net
Table 3: Rheological Behavior of Betaine Surfactant Systems
| Surfactant System | Rheological Behavior | Key Findings | Reference |
| Oleyl Amidopropyl Betaine (OAPB) | Viscoelastic | Addition of polar additives can increase viscosity. | researchgate.net |
| OAPB / Phthalic Acid | Viscoelastic | Viscosity increases significantly with the addition of phthalic acid. | researchgate.net |
| Cocamidopropyl Betaine / Sodium Dodecyl Sulfate | Maxwellian | Exhibits shear-thinning behavior. | nih.gov |
| Erucyl Dimethyl Amidopropyl Betaine (EDAB) | Gel-like at low temps, Viscoelastic at high temps | Forms highly viscoelastic fluids without salt. | acs.orgnih.gov |
Small-Angle Neutron Scattering (SANS) for Self-Assembly Structures and Wormlike Micelles
Small-Angle Neutron Scattering (SANS) is a powerful technique for probing the structure of materials on a nanometer to micrometer scale. rsc.orgebi.ac.uk It is particularly well-suited for studying the self-assembly of surfactants like this compound in solution, providing detailed information about the size, shape, and arrangement of micelles. ebi.ac.ukresearchgate.net
SANS has been instrumental in confirming the formation of wormlike micelles in aqueous solutions of various betaine surfactants. acs.orgresearchgate.netresearchgate.net For instance, studies on oleyl amidopropyl betaine (OAPB) have used SANS to investigate the effects of organic additives on the micellar structure. researchgate.net These studies have shown that while non-polar additives can cause a transition from wormlike micelles to microemulsions, polar additives tend to influence the rheology without altering the fundamental wormlike structure. researchgate.net SANS has also been used to study the formation of branched wormlike networks upon the addition of various additives. researchgate.net
In combination with rheological measurements, SANS provides a comprehensive understanding of the structure-property relationships in these surfactant systems. acs.orgrsc.org For example, in systems of erucyl dimethyl amidopropyl betaine (EDAB), SANS has confirmed the presence of long wormlike micellar chains, which explains the observed high viscoelasticity. acs.orgnih.gov Furthermore, SANS studies on mixtures of cocamidopropyl betaine and sodium laureth sulfate have provided direct in-situ analysis of the nanostructure of these concentrated wormlike micellar fluids. ebi.ac.uk
Biological Activities and Mechanistic Investigations of Oleamidopropyl Betaine
Antimicrobial Efficacy and Cellular Mechanism of Action
Oleamidopropyl betaine (B1666868), as an amphoteric surfactant, possesses a molecular structure with both a hydrophobic tail and a polar head group. This amphiphilic nature is central to its antimicrobial mechanism, which primarily involves the disruption of microbial cell membranes. The positively charged group in its structure can interact electrostatically with the negatively charged components of bacterial membrane surfaces, leading to destabilization. researchgate.net
This interaction facilitates the insertion of the hydrophobic tail into the lipid bilayer of the cell membrane. rsc.org The integration of these surfactant molecules disrupts the ordered structure of the membrane, altering its fluidity and integrity. nih.gov This process leads to increased permeability of the membrane, allowing the uncontrolled leakage of essential intracellular components, such as ions and metabolites, and ultimately results in cell lysis and death. researchgate.netrsc.org
The antimicrobial activity of N-alkyl betaines has been evaluated against various microorganisms, with efficacy being closely linked to the length of the alkyl chain. nih.gov Studies on a homologous series of N-alkyl betaines demonstrated that antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria increases with chain length, exhibiting a peak effectiveness around 16 carbon atoms. nih.govresearchgate.net The unsaturated C18 oleyl derivative, which is structurally related to oleamidopropyl betaine, also shows significant antimicrobial activity. nih.govresearchgate.net Research on other betaine derivatives has also highlighted their antifungal potential against skin-associated fungi like Malassezia restricta. nih.govresearchgate.net
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial effectiveness. The table below presents MIC data for N-alkyl betaines with varying chain lengths against common bacterial strains, illustrating the structure-activity relationship.
Table 1: Minimum Inhibitory Concentration (MIC) of N-Alkyl Betaines
| Compound | Chain Length | MIC vs. S. aureus (μM) | MIC vs. E. coli (μM) |
|---|---|---|---|
| C8 Betaine | C8 | 23,000 | 12,000 |
| C10 Betaine | C10 | 3,000 | 1,500 |
| C12 Betaine | C12 | 490 | 490 |
| C14 Betaine | C14 | 130 | 250 |
| C16 Betaine | C16 | 61 | 120 |
| C18 (Oleyl) Betaine | C18:1 | 60 | 240 |
Data sourced from studies on N-alkyl betaines and their antimicrobial evaluation. nih.govresearchgate.net
Cell Membrane Disruption and Permeability Alterations
Dermal and Cutaneous Biological Impact
This compound is recognized for its function as a skin conditioning agent. cosmileeurope.eu Its mechanism of action involves depositing a light, conditioning film on the skin's surface. glooshi.com This film helps to smooth the skin, leaving it feeling supple and soft after rinsing rather than tight or dry. glooshi.com By forming this protective layer, the compound helps to reduce moisture loss from the skin, thereby promoting hydration. It is often used in cleansers and body washes to provide effective cleansing without stripping the skin's natural oils. glooshi.comalbright.com.au
Betaine and its derivatives have demonstrated anti-inflammatory capabilities. The parent compound, betaine, is known to exert anti-inflammatory effects through several molecular pathways. nih.gov Accumulating evidence shows that betaine can inhibit the activity of nuclear factor-κB (NF-κB), a key protein complex that controls the transcription of DNA and is involved in inflammatory responses. nih.gov Furthermore, betaine can suppress the NLRP3 inflammasome, a multiprotein complex that triggers the activation of inflammatory caspases and the release of pro-inflammatory cytokines. nih.gov These established mechanisms for betaine provide a basis for the anti-inflammatory properties observed in its derivatives like this compound.
The epidermal barrier, primarily located in the stratum corneum, is crucial for preventing excessive transepidermal water loss (TEWL) and protecting against external insults. Surfactants can interact with this barrier. Studies on related alkyl betaines, such as cetyl betaine and lauryl betaine, suggest that these molecules can partition into the skin, with some researchers proposing that solubilization of stratum corneum lipids may be a mechanism explaining their effects on the skin barrier. cir-safety.org While some surfactants can disrupt barrier function, certain formulations containing betaine have been shown to be mild. cir-safety.org Moreover, specific formulations containing pseudo-ceramides and betaine have been found to improve TEWL in skin with an impaired barrier function, suggesting a supportive role in maintaining or restoring the skin's protective capabilities. nih.gov
Modulation of Inflammatory Responses and Anti-inflammatory Effects
Metabolic Interactions and Biochemical Pathway Research
The metabolic fate and interaction of betaine compounds are of significant interest due to their roles as osmolytes and methyl donors. Research into this compound would likely follow established methodologies used for other betaine derivatives to elucidate its specific effects on metabolic pathways.
Standard experimental models are crucial for assessing how a compound influences lipid metabolism. For betaine-related substances, both in vitro and in vivo systems are employed to understand their effects on hepatic and systemic lipid homeostasis.
Primary hepatocytes are considered a gold standard for in vitro studies of liver metabolism. nih.gov The use of primary human hepatocytes (PHHs) in culture allows for the creation of in vitro models of hepatic steatosis, for example, by incubation with free fatty acids. mdpi.com Such models are instrumental in examining the direct effects of compounds on lipid accumulation and the expression of metabolic regulators. mdpi.com In studies on the general compound betaine, primary goose hepatocytes have been used to create an in vitro fatty liver model to investigate how betaine supplementation affects lipid deposition and the expression of genes related to fatty acid metabolism. mdpi.com
In vivo rodent models are essential for understanding the systemic effects of a compound. nih.gov For instance, studies on betaine supplementation in mice fed a high-fat diet have been used to evaluate its impact on white adipose tissue accumulation, intramyocellular lipid levels, and plasma lipid profiles. nih.gov These animal models allow for the exploration of how dietary supplementation with betaine can influence obesity-induced metabolic disorders. nih.gov
Table 1: Experimental Models for Lipid Metabolism Research
| Model Type | Specific Example | Research Focus | Key Findings for General Betaine |
|---|---|---|---|
| In Vitro | Primary Goose Hepatocytes | Fatty liver cell model | Betaine supplementation led to smaller lipid droplets and restored mitochondrial membrane potential. mdpi.com |
| In Vitro | Primary Human Hepatocytes (PHHs) | Hepatic steatosis model | Used to evaluate the effects of compounds on lipid accumulation and key metabolic transcription factors like PPARα and SREBP-1c. mdpi.com |
| In Vivo | High-Fat Diet (HFD)-Induced Obese Mice | Systemic lipid metabolism and insulin (B600854) resistance | Betaine supplementation inhibited white fat production and reduced intramyocellular lipid accumulation. nih.gov |
Lipases (triacylglycerol acylhydrolases) are enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol. uniroma1.it Investigating the influence of a compound on lipase (B570770) activity is key to understanding its potential role in lipid breakdown.
Lipase activity assays are fundamental in this research. These assays typically measure the rate at which triglycerides are hydrolyzed in the presence of the compound being studied. Such studies are critical for determining if a substance acts as a lipase enhancer or inhibitor. The versatility of lipases allows them to catalyze a wide range of reactions, including hydrolysis and esterification, making them highly relevant in various industrial and biological contexts. uniroma1.itresearchgate.net Research into improving lipase performance often involves protein engineering, such as modifying the enzyme's "lid domain" to enhance its hydrolytic activity toward larger, water-insoluble triglycerides like those found in natural oils. nih.gov While these are standard methodologies, specific studies measuring the effect of this compound on lipase-mediated triglyceride hydrolysis are not detailed in the available literature.
Betaine is a known methyl group donor, a function critical for numerous cellular processes, including the regeneration of methionine from homocysteine. science.govnih.govresearchgate.net Isotope tracing is a powerful technique to track the metabolic fate of these methyl groups.
This methodology involves using an isotopically labeled version of the compound, such as ¹³C-labeled betaine, to follow the donation of its methyl group in metabolic pathways. For instance, studies have used [1-¹³C]-phenylalanine oxidation as an indicator of methionine availability for protein synthesis, demonstrating that betaine can effectively provide methyl groups for methionine remethylation. science.gov This process is particularly important in the liver, where betaine's primary role is as a methyl donor. science.gov The use of isotopically labeled methyl groups can also serve as a probe for local structure and dynamics in complex molecules through techniques like nuclear magnetic resonance. This approach would be a definitive way to determine if the methyl group from this compound is metabolically active and participates in hepatic transmethylation pathways.
The synthesis of glycine (B1666218) betaine involves a final, crucial step catalyzed by betaine aldehyde dehydrogenase (BADH). nih.gov Analyzing the expression of the gene encoding BADH provides insight into the regulation of endogenous betaine synthesis.
Research in various plant species has shown that the expression of the BADH gene is responsive to environmental conditions. nih.govnih.gov For example, in barley, BADH mRNA levels increase significantly in response to osmotic stress from high-salt conditions or drought. nih.gov Similarly, bioinformatics analyses of the BADH gene in Chenopodium quinoa highlight its role in responding to abiotic stress. nih.gov The cloning and characterization of the BADH gene from different species allow for a deeper understanding of its regulatory mechanisms. nih.gov Quantifying mRNA levels of BADH would be a key methodology to assess if this compound influences endogenous betaine synthesis pathways.
Isotope Tracing for Methyl Group Donation Pathways
Cellular and Biomolecular Interactions In Vitro
The interaction of surfactants with cells is a critical area of study, particularly concerning cell adhesion and viability. In vitro culture systems provide a controlled environment to dissect these interactions at the molecular level.
Cell adhesion is a fundamental process that mediates cell-cell and cell-matrix interactions and is critical for cell survival and function. nih.govgoogle.com Surfactants, by their nature, can interact with cell membranes and potentially disrupt these adhesive interactions. researchgate.net
In vitro studies using cell culture models are essential for evaluating these effects. For example, research on various liquid soap formulations containing amphoteric surfactants like Cocamidopropyl Betaine has evaluated their cytotoxic effects on human keratinocyte cell lines (HaCaT). researchgate.net Other studies have used human gingival fibroblast (hGF) cell cultures to investigate the cytotoxic and apoptotic effects of various commercially available mouthwashes containing different active ingredients. researchgate.net Furthermore, experimental models have shown that interfering with substrate adhesion can act as a transforming stimulus, leading to significant changes in cell phenotype and the acquisition of anoikis (apoptosis induced by adhesion blockade) resistance. nih.gov Investigating the influence of this compound on cell adhesion and its potential to mitigate or induce cell damage in such culture systems would provide valuable information on its biocompatibility.
Table 2: In Vitro Assays for Cellular Interactions
| Assay/Model | Cell Line Example | Parameter Measured | Relevance for Surfactant Compounds |
|---|---|---|---|
| Cytotoxicity Assays | Human Keratinocytes (HaCaT) | Cell viability, apoptosis | To evaluate the potential for skin irritation and damage from formulations containing surfactants like Cocamidopropyl Betaine. researchgate.net |
| Cytotoxicity & Apoptosis Assays | Human Gingival Fibroblasts (hGF) | IC50 values, Annexin V, Caspase-3 | To assess the toxic and apoptotic risks of formulations on oral mucosal tissues. researchgate.net |
| Adhesion Impediment Model | Murine Melanocytes (melan-a) | Anoikis resistance, phenotypic alterations | To determine if blocking cell-substrate adhesion acts as a stressor that can induce cellular changes. nih.gov |
Applications in Protein Purification and Membrane Protein Solubilization
This compound, as a zwitterionic surfactant, possesses properties that make it relevant in the fields of protein purification and the challenging task of membrane protein solubilization. colab.ws Zwitterionic detergents are noted for their ability to disrupt protein aggregates without causing denaturation, a critical feature for maintaining the protein's native structure and function. cyberleninka.ru The fundamental role of detergents in protein research is to lyse cells, solubilize membrane components, and prevent non-specific binding during purification processes like immunoassays and chromatography. thermofisher.com
The process of solubilizing integral membrane proteins requires a detergent to mimic the native phospholipid bilayer environment, thereby extracting the protein and keeping it folded in an aqueous solution. peakproteins.comcreative-biostructure.com Detergents achieve this by forming micelles—spheroidal structures with a hydrophobic core and a hydrophilic shell—that encapsulate the hydrophobic regions of the protein. peakproteins.com The effectiveness of a detergent is often related to its critical micelle concentration (CMC), the concentration at which micelles spontaneously form. peakproteins.com Zwitterionic detergents, a class that includes betaines, are valued in proteomics for their ability to solubilize membrane proteins effectively. nih.gov
In protein purification, particularly in methods like Protein A chromatography used for antibodies, intermediate wash buffers are employed to remove contaminants while the protein of interest remains bound to the chromatography resin. google.com These wash buffers often contain a combination of salts and a detergent. google.com Specific betaine derivatives, such as lauroamidopropyl, cocamidopropyl, and isostearamidopropyl betaine, are listed as suitable detergents for this purpose. google.com This suggests that this compound, sharing the same core chemical structure, would function similarly by reducing non-specific interactions and aiding in the removal of impurities.
The interaction between surfactants and proteins is complex and depends on factors like pH and the chemical structure of the surfactant. nih.gov Studies on bovine serum albumin (BSA), a model protein, with various surfactants have shown that zwitterionic betaines can interact with proteins, influencing their stability. nih.gov The amphipathic nature of these molecules, possessing both a non-polar tail and a polar head with a net zero charge, allows them to interact with protein surfaces, potentially stabilizing them in solution. colab.wsthermofisher.com
Table 1: Comparison of Detergent Types Used in Protein Solubilization
| Detergent Type | Charge at Neutral pH | Typical Characteristics | Examples |
|---|---|---|---|
| Ionic (Anionic) | Negative | Highly denaturing, effective for complete solubilization. | Sodium Dodecyl Sulfate (B86663) (SDS) |
| Ionic (Cationic) | Positive | Less commonly used for solubilization, can be denaturing. | Cetyltrimethylammonium bromide (CTAB) |
| Non-ionic | Neutral | Mild, non-denaturing, useful for maintaining protein structure and function. cyberleninka.ru | Triton X-100, Dodecyl maltoside (DDM), Octyl-beta-glycoside (OG) cyberleninka.rupeakproteins.comnih.gov |
| Zwitterionic | Net Neutral | Mild, effective at breaking protein-protein interactions without denaturation. cyberleninka.ru | CHAPS, Cocamidopropyl betaine, this compound cyberleninka.ruscience.gov |
Role in Liposome (B1194612) Preparation Methodologies
Liposomes are microscopic, spherical vesicles composed of one or more lipid bilayers surrounding an aqueous core, which are widely investigated as drug delivery systems. pharmascigroup.usneliti.com The preparation of liposomes involves various techniques that manipulate lipid molecules, often with the aid of surfactants, to form these vesicular structures. mdpi.com While direct, detailed research on the specific role of this compound in liposome formation is not prevalent, the functions of surfactants in these methodologies provide a basis for its potential application.
Several conventional methods for preparing liposomes rely on the hydration of a lipid film. In the thin-film hydration method, lipids are dissolved in an organic solvent, which is then evaporated to leave a thin film. mdpi.com This film is subsequently hydrated with an aqueous solution and agitated, causing the lipids to self-assemble into multilamellar vesicles (MLVs). mdpi.com Surfactants can be included in this process to influence the size and stability of the resulting liposomes.
Other methods involve the use of detergents to a greater extent. The ether injection method, for instance, involves slowly injecting a lipid solution in an organic solvent (like ether) into an aqueous phase. neliti.com The removal of the solvent leads to the formation of liposomes. neliti.com Another technique, reverse-phase evaporation, involves the formation of an emulsion of lipids in an organic solvent and an aqueous phase, which upon removal of the organic solvent, forms large unilamellar vesicles (LUVs). pharmascigroup.us
A patent related to liposome preparation mentions the use of betaine-type surfactants, including carboxylic acid betaines and sulfobetaines, as components in the formulation. google.com The presence of surfactants can be crucial for creating stable, single-compartment liposomes within a specific size range (e.g., 15-100nm). google.com The amphipathic nature of surfactants like this compound allows them to act as intermediaries between the hydrophobic lipid tails and the aqueous medium, facilitating the formation and stabilization of the bilayer vesicle structure.
Table 2: Overview of Selected Liposome Preparation Methods
| Method | Description | Potential Role of Surfactants |
|---|---|---|
| Thin-Film Hydration | A film of lipids is deposited in a flask and subsequently hydrated with an aqueous buffer to form vesicles. mdpi.com | Can be used to aid hydration and influence vesicle size and lamellarity. |
| Ether Injection | A solution of lipids dissolved in ether is slowly injected into an aqueous solution, forming liposomes as the ether evaporates. neliti.com | Can help control the size and distribution of the formed liposomes. |
| Reverse-Phase Evaporation | A water-in-oil emulsion is formed, and the organic solvent is removed under reduced pressure, resulting in the formation of large unilamellar vesicles. pharmascigroup.us | The surfactant helps to stabilize the initial emulsion, which is critical for the vesicle formation process. |
| Sonication | High-frequency sound waves are used to break down large multilamellar vesicles into smaller unilamellar vesicles (SUVs). pharmascigroup.us | Detergents can be used to form micelles which can then be converted into liposomes through detergent removal techniques. |
Advanced Applications and Industrial Research of Oleamidopropyl Betaine
Corrosion Inhibition Mechanisms and Performance
The ability of surfactants to adsorb onto metal surfaces makes them effective corrosion inhibitors. researchgate.net Oleamidopropyl betaine (B1666868) has been identified as a potent inhibitor, particularly for mild steel in acidic environments. aip.orgaip.org
The primary mechanism by which Oleamidopropyl betaine protects metals from corrosion is through adsorption onto the metal surface, creating a protective film that isolates the metal from the corrosive medium. aip.orgaip.org This surfactant is composed of a hydrophilic polar head and a non-polar tail; the polar head adsorbs onto the metal, while the hydrophobic tail extends into the corrosive solution. aip.org This arrangement forms a barrier that modifies the electrochemical activity at the metal's surface. aip.org
Research indicates that the adsorption of this compound on plain carbon steel surfaces is a mixed-type process, with a strong tendency towards chemisorption. researchgate.net The adsorption process has been found to conform to the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net This adsorbed layer acts as a physical barrier, preventing corrosive species from reaching the metal. aip.orgaip.org
The effectiveness of this compound as a corrosion inhibitor has been quantified through various experimental techniques, including weight loss measurements, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PDP). researchgate.netaip.orgaip.org These studies consistently show that the inhibition efficiency increases with the concentration of the surfactant. researchgate.netaip.org A maximum inhibition efficiency of approximately 96% has been recorded for mild steel in 1M HCl. researchgate.netaip.orgaip.org
Electrochemical studies reveal that this compound functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net Surface morphology studies using Scanning Electron Microscopy (SEM) provide visual confirmation of the inhibitor's action. researchgate.netaip.org SEM images of mild steel exposed to an acidic environment show a smooth surface when protected by this compound, in stark contrast to the severely corroded surface of an unprotected sample. researchgate.netaip.org This validates the formation of a protective inhibitor film on the metal surface. aip.orgaip.org
Table 1: Corrosion Inhibition Efficiency of this compound on Mild Steel
| Concentration (ppm) | Temperature (K) | Medium | Inhibition Efficiency (%) | Source(s) |
| 300 | Not Specified | 1 M HCl | ~96 | aip.orgaip.org |
| 4000 | 298 | 1 M HCl | 96 | researchgate.net |
Adsorption Behavior and Film Formation on Metal Surfaces
Role in Enhanced Oil Recovery (EOR) Technologies
Chemical Enhanced Oil Recovery (EOR) methods are employed to recover residual oil trapped in reservoirs after primary and secondary recovery stages. d-nb.infooiccpress.com Zwitterionic surfactants like this compound are promising candidates for these technologies due to their stability and effectiveness under harsh reservoir conditions. keruichemical.comacs.org They are utilized as oil displacement agents and in well stimulation fluids. keruichemical.comtheoremchem.com
A key mechanism in chemical EOR is the reduction of interfacial tension (IFT) between the injected fluid (water) and the trapped oil. oiccpress.com Lowering the IFT reduces the capillary forces that trap oil droplets within the reservoir's porous rock structure, allowing for their mobilization and recovery. oiccpress.commdpi.com
This compound has demonstrated an exceptional ability to lower the IFT between crude oil and seawater to ultra-low levels. mdpi.comsciprofiles.comresearchgate.net Studies have shown that it can reduce the IFT to less than 0.01 mN/m. mdpi.comsciprofiles.comresearchgate.net This ultra-low IFT is crucial for efficient oil displacement. mdpi.com In one study, an as-synthesized surfactant mixture containing this compound achieved an IFT as low as 3.4 × 10⁻⁴ mN/m in a crude oil-seawater system at 96 °C. mdpi.comsciprofiles.comresearchgate.net This performance is attributed to the surfactant's structure, which allows for strong adsorption at the oil-water interface. mdpi.com
Table 2: Interfacial Tension (IFT) in Crude Oil-Seawater Systems with this compound
| Surfactant System | Temperature | IFT Value | Source(s) |
| As-synthesized this compound mixture | 96 °C | <0.01 mN/m | mdpi.comsciprofiles.comresearchgate.net |
| As-synthesized this compound mixture | 96 °C | 3.4 × 10⁻⁴ mN/m | mdpi.comsciprofiles.comresearchgate.net |
In addition to EOR, this compound is used in well stimulation treatments such as hydraulic fracturing and acidizing. keruichemical.comonepetro.org In these applications, its ability to form viscoelastic solutions is paramount. keruichemical.comtheoremchem.com Viscoelastic surfactant (VES) fluids are used as thickening agents in fracturing fluids to create and propagate fractures in the reservoir rock and to transport proppant (sand or ceramic particles) into these fractures. onepetro.orgresearchgate.net
This compound can form robust gels or viscoelastic solutions, particularly under acidic conditions. keruichemical.comtheoremchem.com As the pH of the system decreases, the viscosity of the solution containing the surfactant increases rapidly. keruichemical.comtheoremchem.com This property makes it an effective main agent for self-turning acids and cleaning fracturing fluids. keruichemical.comtheoremchem.com When combined with anionic surfactants, its thickening effect is more pronounced than that of other betaines. keruichemical.comtheoremchem.com The long, entangled wormlike micelles formed by the surfactant molecules are responsible for this viscoelastic behavior. researchgate.netonepetro.org
Oil reservoirs often present harsh conditions of high temperature and high salinity (HTHS). mdpi.com Many surfactants lose their effectiveness under these conditions. However, zwitterionic surfactants, including this compound, exhibit excellent stability and performance in HTHS environments. keruichemical.comacs.org
Its utility in EOR is enhanced by its resistance to high temperatures and hard water. keruichemical.comtheoremchem.com Research has confirmed its ability to reduce IFT to ultra-low levels at temperatures as high as 96°C. mdpi.comsciprofiles.comresearchgate.net In corrosion inhibition, its efficiency has been shown to increase with solution temperature. researchgate.net The inherent stability of the amide bond in its structure contributes to its resistance to hydrolysis at high temperatures, making it suitable for such applications. This robustness allows this compound to be used effectively in deep, hot reservoirs where other chemical agents might fail. mdpi.comund.edu
Viscoelastic Properties in Acidizing Fluids and Fracturing
Stabilization of Nanoparticulate Drug Delivery Systems
This compound, a zwitterionic surfactant, is investigated for its role in the advanced formulation of drug delivery systems. Its amphoteric nature and specific molecular structure, featuring a long oleyl tail, make it a candidate for stabilizing lipid-based nanocarriers.
Formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
Solid Lipid Nanoparticles (SLNs) and the next-generation Nanostructured Lipid Carriers (NLCs) are promising vehicles for drug delivery, valued for their biocompatibility and ability to encapsulate lipophilic compounds. researchgate.netdntb.gov.ua The stability of these nanoparticle dispersions is critically dependent on the surfactant layer at the oil-water interface. wikipedia.org Betaine-based surfactants are explored in this context for their effectiveness as stabilizers. researchgate.netnih.gov
NLCs are an evolution of SLNs, created by blending solid lipids with a certain amount of liquid lipid. wikipedia.org This results in a less-ordered lipid core, which can increase drug loading capacity and reduce potential drug expulsion during storage. The formulation process for both SLNs and NLCs often involves high-energy methods like hot homogenization followed by ultrasonication to produce a nanoemulsion, which then solidifies upon cooling to form the nanoparticles. nih.govmdpi.com
While direct research on this compound in SLN/NLC formulations is specific, extensive studies on similar long-chain betaines, such as cocamidopropyl betaine, provide a strong model for its potential application. nih.govmdpi.com In these formulations, the betaine surfactant is dissolved in the aqueous phase, while the lipid (solid or a solid/liquid blend) is melted. The two phases are then homogenized to form the nanoparticles. nih.govmdpi.com The concentration of both the lipid and the surfactant are critical parameters that must be optimized to achieve stable nanocarriers of a desired size. researchgate.netnih.gov For instance, studies on cocamidopropyl betaine have evaluated lipid concentrations ranging from 1% to 3% (w/w) and surfactant concentrations from 1% to 2% (w/w). mdpi.com
Influence on Nanocarrier Stability and Physicochemical Attributes
The choice of surfactant directly impacts the key physicochemical properties of nanocarriers, including their particle size, polydispersity index (PDI), and colloidal stability. ontosight.ai The PDI is a measure of the homogeneity of the particle size distribution, with values below 0.3 indicating a narrow and desirable distribution. mdpi.com
Research on betaine-stabilized NLCs has shown that these systems can be highly stable, with particle sizes in the range of 170–320 nm and a PDI below 0.3. mdpi.com These formulations demonstrated good stability for at least 50 days. mdpi.com A crucial finding is that the incorporation of a liquid oil to create NLCs (compared to SLNs) often leads to a reduction in particle size and a lower PDI. mdpi.com
Colloidal stability is often assessed by measuring the zeta potential, which indicates the magnitude of the electrostatic charge on the particle surface. Higher absolute zeta potential values (typically > |30| mV) suggest greater stability due to increased electrostatic repulsion between particles, preventing aggregation. Studies on cocamidopropyl betaine as a stabilizer for NLCs reported zeta potential values between -20 and -30 mV, which is indicative of good formulation stability. mdpi.com The stability of these systems is also confirmed using turbidimetric methods, which monitor changes in backscattering profiles over time. researchgate.netnih.gov
The table below summarizes findings from a study on NLCs stabilized by cocamidopropyl betaine, illustrating the influence of formulation variables on particle size and PDI. This serves as a model for the expected performance of this compound.
| Sample Composition (Lipid: Surfactant) | Lipid Matrix Components | Initial Particle Size (nm) | Initial PDI | Stability Note |
| 1% Lipid : 1% Surfactant | Cetyl Palmitate / Liquid Oil | ~175 | < 0.3 | Stable for at least 50 days |
| 2% Lipid : 1% Surfactant | Cetyl Palmitate / Liquid Oil | ~180 | < 0.3 | Stable for at least 50 days |
| 3% Lipid : 1% Surfactant | Cetyl Palmitate / Liquid Oil | ~190 | < 0.3 | Stable for at least 50 days |
| 1% Lipid : 2% Surfactant | Cetyl Palmitate / Liquid Oil | ~170 | < 0.3 | Stable for at least 50 days |
| 2% Lipid : 2% Surfactant | Cetyl Palmitate / Liquid Oil | ~175 | < 0.3 | Stable for at least 50 days |
| 3% Lipid : 2% Surfactant | Cetyl Palmitate / Liquid Oil | ~180 | < 0.3 | Stable for at least 50 days |
| Data derived from studies on cocamidopropyl betaine stabilized NLCs, serving as an illustrative model. mdpi.com |
Formulation Science and Synergistic Effects
The performance of this compound in a formulation is heavily influenced by its interactions with other components, leading to synergistic effects that can be harnessed to control the final properties of the product.
Interactions with Co-Surfactants and Other Additives
This compound, as an amphoteric surfactant, is known for its ability to form mixed micelles with other types of surfactants, particularly anionics. colonialchem.com These interactions can lead to significant improvements in formulation characteristics. Studies on betaine/anionic surfactant mixtures show positive synergistic effects on viscosity and foam generation. scientificspectator.com The formation of these mixed surfactant complexes can substantially lower the irritation potential of harsher anionic surfactants. colonialchem.com
The interaction with various additives can be highly specific. For example, the addition of nonionic co-surfactants or certain co-solvents like diethylene glycol monobutyl ether to betaine solutions can decrease the repulsion between charged surfactant heads, leading to a reduction in surface tension and an alteration of the critical micelle concentration (CMC). mdpi.comresearchgate.net This synergy is crucial in creating high-performance cleansing products. colonialchem.commdpi.com Furthermore, the simultaneous presence of non-ionic amine oxide-based surfactants and anionic surfactants in formulations has been shown to result in synergistic effects. veterinaryscijournal.com
However, interactions can also be antagonistic or lead to instability. At high temperatures and low pH, the amide bond in this compound is susceptible to hydrolysis, breaking down into oleic acid and aminopropyl dimethyl betaine. onepetro.orgcup.edu.cn This degradation fundamentally alters the surfactant composition and can cause phase separation, leading to a loss of viscosity. onepetro.org
Computational and Theoretical Modeling of Oleamidopropyl Betaine
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of Oleamidopropyl Betaine (B1666868) at a sub-molecular level. scirp.org These calculations can elucidate the intrinsic properties of the molecule that govern its interactions with various surfaces and chemical species. scirp.org By computing parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), a detailed picture of the molecule's reactive tendencies can be formed. scirp.org
The value of EHOMO indicates the molecule's ability to donate electrons, with higher values suggesting a greater tendency for donation to an appropriate acceptor molecule or surface. scirp.org Conversely, the ELUMO signifies the ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and stability. acs.org Other calculated parameters like electronegativity (χ), hardness (η), and the fraction of electrons transferred (ΔN) further quantify the nature of the interaction between the surfactant and a substrate. scirp.org
| Quantum Chemical Parameter | Significance in Adsorption Mechanisms |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the tendency of the molecule to donate electrons to a surface's unoccupied d-orbitals. Higher values correlate with stronger adsorption. scirp.org |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability of the molecule to accept electrons from a surface, relevant in back-donation. scirp.org |
| Energy Gap (ΔE = ELUMO - EHOMO) | A smaller energy gap suggests higher reactivity of the molecule, facilitating stronger interaction with the surface. acs.org |
| Dipole Moment (μ) | Reflects the polarity of the molecule, which influences its accumulation and orientation in an electric field at an interface. |
| Fraction of Electrons Transferred (ΔN) | Quantifies the number of electrons transferred from the inhibitor molecule to the surface, indicating the strength of the chemical bond formed. scirp.org |
Quantum chemical calculations are particularly effective in elucidating the adsorption mechanism of Oleamidopropyl Betaine, for instance, in its application as a corrosion inhibitor on metal surfaces. scilit.com Studies on similar zwitterionic surfactants show that adsorption onto a surface like mild steel occurs through the formation of a protective film. scilit.com This process often involves a mix of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). researchgate.net
DFT calculations help identify the active sites within the this compound molecule that are most likely to interact with the surface. scirp.org The analysis of molecular orbitals can reveal that the molecule adsorbs onto a surface via both its electron-rich heteroatoms (like oxygen and nitrogen) and the π-electrons in the oleyl chain's double bond. scirp.orgscilit.com This leads to the formation of a coordinate bond between the surfactant and the metal. The adsorption process for such inhibitors has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the adsorbate on the surface. scilit.comresearchgate.net Theoretical data from these calculations often show a strong correlation with experimental results, confirming the proposed inhibition and adsorption mechanisms. researchgate.net
Molecular Dynamics Simulations for Interfacial and Self-Assembly Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique is exceptionally well-suited for investigating the dynamic processes of surfactant self-assembly and behavior at interfaces, such as the air-water or oil-water interface. mdpi.comnih.gov MD simulations provide a molecular-level view of how individual this compound molecules orient themselves, aggregate, and influence the properties of the interface. nih.gov
Simulations can reveal that the zwitterionic polar head group of betaines tends to lie parallel to the interface, while the hydrophobic tail orients away from the aqueous phase. nih.gov A key finding for this compound and structurally similar long-chain betaines is their ability to self-assemble into viscoelastic wormlike micelles in aqueous solutions. researchgate.netresearchgate.net The specific C18 monounsaturated oleic tail of this compound is considered optimal for the formation of these structures compared to saturated or more highly unsaturated counterparts. researchgate.net MD simulations can model this aggregation process and analyze the resulting micellar structures. researchgate.net
Key parameters derived from MD simulations provide quantitative insights into the interfacial environment.
| MD Simulation Parameter | Insight Provided for this compound |
|---|---|
| Interfacial Thickness | Measures the width of the transition region between the two bulk phases (e.g., oil and water), which is influenced by surfactant packing. mdpi.com |
| Hydrogen Bond Number | Quantifies the interaction between the surfactant's polar headgroup and surrounding water molecules, which changes with surface concentration. mdpi.comnih.gov |
| Order Parameter | Describes the orientational order of the surfactant's hydrophobic tail, indicating how aligned or disordered the molecules are at the interface. mdpi.com |
| Molecular Orientation/Tilt Angle | Reveals the average angle of the surfactant molecules relative to the interface normal, showing how they pack and cover the surface. researchgate.net |
| Adsorption Disposition | Simulations can show whether molecules adsorb in a flat, parallel disposition, which provides a larger blocking area on a surface. researchgate.net |
Kinetic Modeling for Degradation and Shelf-Life Prediction
Kinetic modeling is a mathematical approach used to predict the rate of chemical degradation and, consequently, the shelf-life of a product containing this compound. This is often achieved through forced degradation studies, where the formulation is subjected to accelerated stress conditions such as elevated temperatures, extreme pH values, or UV light.
The degradation of the surfactant is monitored over time using analytical techniques like High-Performance Liquid Chromatography with Evaporated Light Scattering Detection (HPLC-ELSD) to quantify the remaining amount of the parent molecule. Byproducts of degradation, such as oleic acid, can be measured using methods like Gas Chromatography-Mass Spectrometry (GC-MS). The data collected from these experiments at various temperatures are then fitted to a kinetic model, most commonly the Arrhenius equation. The Arrhenius equation relates the rate of a chemical reaction to the temperature, allowing for the extrapolation of degradation rates at accelerated conditions to predict the stability and shelf-life under normal storage conditions. acs.org For many surfactants, degradation follows first-order kinetics, where the rate of degradation is proportional to the concentration of the surfactant. acs.org
The table below illustrates a hypothetical dataset from a forced degradation study used for kinetic modeling.
| Time (Days) | Remaining Surfactant at 50°C (%) | Remaining Surfactant at 60°C (%) | Remaining Surfactant at 70°C (%) |
|---|---|---|---|
| 0 | 100.0 | 100.0 | 100.0 |
| 30 | 98.5 | 96.2 | 92.1 |
| 60 | 97.1 | 92.5 | 85.0 |
| 90 | 95.6 | 89.0 | 78.5 |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Biological Endpoints
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a molecule with its physical, chemical, or biological activity. europa.eu In the context of cosmetic ingredients like this compound, QSAR is increasingly used to predict toxicological and environmental endpoints, particularly when experimental data are unavailable or to reduce animal testing. europa.eu Regulatory frameworks, such as the EU Ecolabel, accept QSAR models for assessing properties like biodegradability. europa.eu
For a specific compound like this compound, QSAR models can predict its potential for various biological effects by comparing its structural features to those of a large database of compounds with known activities. For instance, QSAR modeling has been used to evaluate the sensitization potential of structurally related compounds like Stearamidopropyl Dimethylamine (B145610). cir-safety.org The models analyze molecular descriptors (e.g., size, shape, electronic properties, hydrophobicity) to predict the likelihood of an adverse outcome. This approach is valuable for screening and prioritizing substances for further testing or for demonstrating safety in a regulatory context. europa.eucir-safety.org
| Endpoint Category | Specific Endpoint Example | Relevance |
|---|---|---|
| Human Health | Skin Sensitization | Predicts the potential of a substance to cause an allergic skin reaction upon contact. cir-safety.org |
| Human Health | Skin/Eye Irritation | Estimates the potential to cause reversible inflammatory effects on skin or eyes. |
| Environmental Fate | Ready Biodegradability | Predicts whether the substance will rapidly degrade in the environment. europa.eu |
| Ecotoxicity | Aquatic Toxicity | Estimates the potential harm to aquatic organisms (e.g., fish, daphnia). |
Regulatory Science, Environmental Impact, and Risk Assessment
Impurity Control and Regulatory Compliance Frameworks
The safety and regulatory compliance of oleamidopropyl betaine (B1666868) in consumer products are intrinsically linked to the control of impurities stemming from its synthesis. The manufacturing process can result in residual reactants and by-products, most notably 3-(dimethylamino)propylamine (DMAPA) and amidoamines, which are recognized as potential skin sensitizers. acihq.orgresearchgate.net
Regulatory frameworks and industry standards have established specific purity thresholds for oleamidopropyl betaine and related compounds to ensure consumer safety. For cosmetic and pharmaceutical applications, it is recommended that amidoamine levels be kept below 0.3% and DMAPA levels below 0.001% to mitigate the risk of skin irritation and allergic reactions. More broadly, regulations like the FDA and REACH may require restricted substances to be below 0.1%. elchemy.com Surveys of this compound have reported impurity levels for DMAPA and amidoamine below 0.0002% and less than 0.5%, respectively. cir-safety.org
To ensure compliance with these thresholds, sophisticated analytical monitoring strategies are employed. A key method is Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS), which allows for the precise quantification of polar impurities like DMAPA and amidoamine. High-Performance Liquid Chromatography (HPLC) is also used to confirm product purity, with standards for related compounds sometimes set at ≥98%.
Table 1: Purity Thresholds for this compound and Related Impurities
| Impurity | Recommended Threshold | Source |
| Amidoamine | < 0.3% - 0.5% | cir-safety.org |
| DMAPA | < 0.001% - 0.1% | |
| General Restricted Substances | < 0.1% (FDA/REACH) | elchemy.com |
A systematic, four-step risk assessment methodology is generally applied to cosmetic ingredients and their impurities: hazard identification, hazard characterization, exposure assessment, and risk characterization. mfds.go.kr For the sensitizing impurities in amidopropyl betaines, a more specific Quantitative Risk Assessment (QRA) is utilized. researchgate.netcir-safety.org
This QRA approach was developed to determine acceptable levels of impurities like DMAPA and amidoamine that would not be expected to cause skin sensitization in consumers. cir-safety.org The methodology involves several key parameters:
No Expected Sensitization Induction Level (NESIL): This is determined from Local Lymph Node Assay (LLNA) and human sensitization studies. For DMAPA and amidoamine in the context of a related betaine, these have been determined to be 425 µg/cm² and 180 µg/cm², respectively. cir-safety.org
Sensitization Assessment Factors (SAF): These are safety factors applied to the NESIL. cir-safety.org
Acceptable Exposure Level (AEL): Calculated as AEL = NESIL x SAF⁻¹. cir-safety.org
Consumer Exposure Level (CEL): This is specific to each product category. cir-safety.org
For a product to be considered safe regarding sensitization risk, the ratio of AEL to CEL must be equal to or greater than 1. cir-safety.org The Cosmetic Ingredient Review (CIR) Expert Panel has endorsed this approach, concluding that amidopropyl betaines are safe for use when formulated to be non-sensitizing based on such a quantitative risk assessment. researchgate.netcir-safety.org
Established Purity Thresholds and Analytical Monitoring Strategies
Environmental Fate and Biodegradation Studies
This compound is considered to be biodegradable under anaerobic conditions, which are prevalent in environments like river sediments and anaerobic sludge digesters. ewg.orgalbright.com.aunih.gov Studies on alkylamido betaines, the chemical class to which this compound belongs, have shown they are ultimately biodegradable under anaerobic conditions. nih.govresearchgate.net This degradation can proceed even at high concentrations, though an initial inhibition of biogas production may be observed for a period before the microbial population adapts. nih.gov
The ultimate anaerobic biodegradability is typically assessed using standardized test methods like ISO 11734 and OECD 311, which measure biogas production. nih.gov A substance is generally considered anaerobically biodegradable if the degradation rate reaches a threshold of 70% when measuring dissolved organic carbon or 80% for primary biodegradation. nih.gov The European Union Ecolabel program lists this compound as anaerobically degradable. ewg.org
Table 2: Anaerobic Biodegradation Profile of Alkylamido Betaines
| Feature | Finding | Source |
| Classification | Ultimately biodegradable under anaerobic conditions | nih.govresearchgate.net |
| Test Methods | ISO 11734, OECD 311, ECETOC method | nih.govresearchgate.net |
| Regulatory Recognition | Listed as anaerobically degradable by EU Ecolabel | ewg.org |
| Concentration Effect | Biodegradable even at high concentrations (up to 300mg/L carbon) after an adaptation phase | nih.gov |
Ecotoxicological Assessments and Environmental Risk Evaluation
Ecotoxicological assessments evaluate the potential adverse effects of a chemical on ecosystems. For this compound, which is primarily released into the aquatic environment, this involves assessing its toxicity to aquatic organisms. nih.gov
While specific ecotoxicity data for this compound is limited, information on related amphoteric surfactants indicates that toxicity to aquatic organisms like Photobacterium phosphoreum and Daphnia magna tends to increase with the length of the surfactant's fatty chain. researchgate.net However, the EC50 (the concentration causing an effect in 50% of the test population) values for tested amphoteric surfactants were generally higher than 5 mg/L, suggesting a relatively low level of aquatic toxicity. researchgate.net Furthermore, Environment Canada does not suspect this compound to be an environmental toxin. ewg.org
A key factor in the environmental risk evaluation is bioavailability. The toxicity of compounds like betaines is mainly related to their freely dissolved concentrations in water. acihq.org These concentrations can be significantly reduced in the environment as the molecules bind to organic and mineral materials, thereby lowering their potential to cause harm. acihq.org Betaines are also noted to have no potential for bioaccumulation in fish and mammals. acihq.org
Methodologies for Comprehensive Human and Environmental Risk Assessment
For human health, the assessment identifies critical effects such as acute toxicity, irritation, and sensitization. heraproject.comindustrialchemicals.gov.au It establishes a No-Observed-Adverse-Effect Level (NOAEL) from toxicological studies, which is then compared against consumer exposure estimates to determine the risk. heraproject.com As discussed, the QRA for sensitization is a key component of the human health assessment for this compound's impurities. cir-safety.org
For environmental risk, life cycle impact assessment methods like IMPACT 2002+ can be used. europa.eu This methodology evaluates potential impacts across several categories, including ecosystem quality, and expresses the results in units of a reference substance. europa.eu The risk assessment considers the chemical's fate (e.g., biodegradability) and its ecotoxicity to predict the potential for adverse environmental effects. heraproject.com This integrated approach ensures that risks are managed effectively throughout the product's life cycle. industrialchemicals.gov.au
Future Research Directions and Translational Opportunities for Oleamidopropyl Betaine
Exploration of Novel and Sustainable Synthetic Routes
The conventional synthesis of Oleamidopropyl Betaine (B1666868) involves a two-step process: the amidation of oleic acid with 3-(dimethylamino)propylamine (DMAPA), followed by quaternization with sodium chloroacetate (B1199739). mdpi.com While effective, this process presents opportunities for improvement in line with green chemistry principles. chemistryjournals.net
Future research will likely focus on several key areas to enhance the sustainability of its synthesis:
Renewable Feedstocks: While oleic acid is often derived from vegetable oils like canola or olive oil, making it a renewable starting material, research into alternative bio-based sources for the amine component is a logical next step. sci-hub.sealbright.com.au The use of bio-based monomers derived from resources like castor oil is a growing field in surfactant synthesis. mdpi.com
Catalytic Amidation: The initial amidation step is typically a thermal condensation. ucl.ac.uk Investigating catalytic routes, potentially using boron-based or group(IV) metal catalysts, could lower the energy requirements and improve the efficiency of this reaction, which traditionally requires heat to remove water. ucl.ac.uk
Alternative Solvents and Reaction Conditions: The principles of green chemistry encourage minimizing or replacing traditional organic solvents. chemistryjournals.net Research into using alternative solvents like water, ethanol, or ionic liquids could reduce the environmental footprint. chemistryjournals.net Furthermore, exploring energy-efficient methods such as microwave-assisted synthesis could significantly shorten reaction times and reduce energy consumption compared to conventional heating. chemistryjournals.net
Process Optimization: Research into "direct formulating through synthesis" methods, where reaction conditions are modified to produce a mixture with desired properties without extensive purification, could offer a more cost-effective and efficient manufacturing process. mdpi.com This approach could involve optimizing pH, temperature, and the staged addition of reactants to improve purity and minimize by-products like residual DMAPA and nitrosamines.
Table 1: Comparison of Synthetic Route Strategies
| Strategy | Traditional Method | Potential Future Direction | Key Benefits of Future Direction |
|---|---|---|---|
| Amidation | Thermal condensation of oleic acid and DMAPA. mdpi.com | Catalytic direct amidation. ucl.ac.uk | Lower energy consumption, milder reaction conditions, increased efficiency. ucl.ac.uk |
| Feedstocks | Oleic acid (renewable), DMAPA (petrochemical-based). | Fully bio-based feedstocks, including bio-derived amines. mdpi.comrsc.org | Reduced reliance on fossil fuels, improved sustainability profile. acs.org |
| Solvents | Often requires solvents for purification or processing. | Use of green solvents (e.g., water, ionic liquids) or solvent-free conditions. chemistryjournals.net | Reduced environmental pollution and health risks associated with volatile organic compounds. chemistryjournals.net |
| Energy | Requires significant heating for condensation and distillation. ucl.ac.uk | Microwave-assisted synthesis or reactions at ambient temperatures. chemistryjournals.net | Reduced energy consumption and manufacturing costs. chemistryjournals.net |
Deeper Mechanistic Elucidation of Biological Activities at Molecular and Cellular Levels
The biological activities of betaine derivatives are known, but a detailed understanding of Oleamidopropyl Betaine's specific interactions at the molecular and cellular levels is still emerging. nih.govnih.gov Future research should aim to move beyond general observations to pinpoint specific mechanisms.
Antimicrobial Action: While its antimicrobial properties are recognized, the precise way it disrupts microbial cell membranes needs further study. Research could investigate how its structure (e.g., the oleyl tail length and betaine head group) influences its efficacy against specific strains of bacteria and fungi, such as Malassezia restricta, which is associated with common skin conditions. nih.gov Comparing its mechanism to other betaines, like lauryl betaine, could reveal key structural determinants for antifungal activity. nih.gov
Interaction with Skin and Hair Proteins: As a conditioning agent, this compound interacts with keratin (B1170402) in hair and skin. Elucidating the specific binding sites and the nature of these interactions (e.g., electrostatic, hydrophobic) at a molecular level could lead to the design of more effective and targeted conditioning agents.
Modulation of Inflammatory Pathways: Reports suggest anti-inflammatory effects, which could be beneficial in certain dermatological conditions. Future studies should focus on identifying the specific cellular signaling pathways and molecular targets that this compound modulates to produce these effects. This could involve investigating its impact on cytokine production, enzyme activity, and gene expression in relevant cell models.
Cryopreservation Potential: Research into related long-chain betaine surfactants has suggested that their self-assembly properties could inhibit phase changes at low temperatures, indicating a potential for new methods of cryopreservation. researchgate.net Exploring whether this compound exhibits similar properties could open up new applications in biotechnology.
Development of Advanced In Vitro and In Silico Toxicological Models
In line with global trends to reduce and replace animal testing, particularly in the cosmetics industry, the development of advanced non-animal models for safety assessment is crucial. cosmeticsbusiness.com this compound can serve as a case study for the application and refinement of these New Approach Methodologies (NAMs).
In Vitro Models: Moving beyond simple cell viability assays, future research should utilize more complex in vitro systems. This includes 3D reconstructed human epidermis (RhE) models to assess skin irritation and corrosion, and advanced cell culture models to study specific mechanisms like skin sensitization or ocular irritation. Comparing the toxicological profiles of different amphoteric surfactants in these models can help establish structure-toxicity relationships. researchgate.netplos.org
In Silico Toxicology: Computational toxicology offers a rapid and cost-effective means of predicting a substance's toxicological profile based on its molecular structure. intertek.com For this compound, this involves:
(Quantitative) Structure-Activity Relationship ((Q)SAR) models: These mathematical models correlate a substance's chemical structure with its biological activity or toxicity. cosmeticsbusiness.comresearchgate.net Developing specific (Q)SARs for amidopropyl betaines could predict the potential toxicity of new, related molecules without the need for extensive testing. ljmu.ac.uk
Read-Across: This technique predicts the properties of a target substance by using data from structurally similar source substances. intertek.com For this compound, data from other alkylamidopropyl betaines can be used to fill data gaps for various toxicological endpoints. cir-safety.org
Toxicokinetics Modeling: Physiologically-Based Kinetic (PBK) models can simulate the absorption, distribution, metabolism, and excretion of a substance, helping to estimate internal exposure levels and inform risk assessments. ljmu.ac.uk
Table 2: Advanced Toxicological Modeling Approaches
| Modeling Approach | Description | Application to this compound |
|---|---|---|
| 3D Tissue Models | Use of reconstructed human tissues (e.g., epidermis) to mimic in vivo conditions. | Assessing skin irritation, corrosion, and sensitization potential in a more biologically relevant context than traditional 2D cell culture. |
| (Q)SAR | Statistical models linking chemical structure to toxicological endpoints. researchgate.net | Predicting potential toxicities (e.g., skin sensitization, genotoxicity) based on its molecular descriptors. intertek.com |
| Read-Across | Grouping chemicals by structural similarity to fill data gaps. cosmeticsbusiness.com | Using toxicity data from other amidopropyl betaines (e.g., Cocamidopropyl Betaine) to infer the safety profile of this compound. cir-safety.org |
| PBK Modeling | Computational models that simulate the fate of a chemical in the body. ljmu.ac.uk | Predicting skin permeation and systemic exposure levels following topical application. ljmu.ac.uk |
Expansion of Applications in Emerging Material Science and Biotechnology Fields
The amphiphilic and zwitterionic nature of this compound makes it a candidate for applications beyond its current use in personal care.
Drug Delivery Systems: Zwitterionic polymer surfactants are being explored for drug delivery due to their excellent "non-fouling" properties, which resist protein binding and can lead to longer circulation times in the body. techconnect.org Research could focus on synthesizing polymers or nanoparticles incorporating this compound to create stable, biocompatible nanocarriers for targeted drug delivery. techconnect.orgscispace.com Its ability to stabilize lipid carriers like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) is another promising avenue. mdpi.com
Stimuli-Responsive Materials: The viscosity of this compound solutions can change significantly with pH, particularly in acidic conditions. keruichemical.com This property could be harnessed to create "smart" fluids or gels that respond to environmental triggers. For example, incorporating photo-responsive groups like azobenzene (B91143) into betaine surfactant structures has been shown to create photo-rheological fluids whose flow properties can be controlled by light. bohrium.com
Biotechnology Applications: Zwitterionic surfactants are used in various biotechnological processes, such as protein purification and DNA extraction, due to their mild nature and ability to minimize protein denaturation. encyclopedia.pub The specific properties of this compound could be optimized for these or other applications, such as stabilizing enzymes or in cryopreservation. researchgate.net
Nanotechnology: The ability of zwitterionic surfactants to stabilize nanoparticles makes them valuable in nanotechnology. encyclopedia.pub this compound could be used to functionalize nanoparticle surfaces, improving their stability and compatibility in aqueous and biological systems.
Refined Computational Models for Predicting Structure-Property-Activity Relationships
Computational modeling is becoming an indispensable tool for accelerating the design of new surfactants with tailored properties. mdpi.com While general models exist, refining them for the specific class of amido-betaines will be a key research direction.
QSPR Models: Quantitative Structure-Property Relationship (QSPR) models aim to predict the physical and chemical properties of a molecule from its structure. mdpi.com For surfactants, this includes predicting critical micelle concentration (CMC), surface tension, and foaming ability. rsc.org Recent advances using graph neural networks (GNNs) have shown high accuracy in predicting these properties for a wide range of surfactant types, including zwitterionics. mdpi.comchemrxiv.org Applying and training these models with specific data on this compound and its analogues could enable the high-throughput screening of new molecular designs.
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed, atomistic-level insights into how surfactant molecules behave in solution, form micelles, and interact with interfaces. nih.gov These simulations are computationally intensive but can reveal crucial information about the packing of molecules at an interface and the morphology of self-assembled structures, which govern the macroscopic properties of the surfactant system. bohrium.com
Multiscale Modeling: To overcome the computational cost of all-atom MD, multiscale modeling approaches can be used. nih.gov These methods combine detailed atomistic models with more efficient coarse-grained or field-theoretic models to simulate large-scale phenomena like phase behavior and the formation of complex structures over longer timescales. nih.gov This would be particularly useful for understanding and predicting the performance of this compound in complex formulations.
Q & A
Basic Research: Analytical Methods for Determining Oleamidopropyl Betaine Purity
Q: What analytical techniques are recommended for quantifying this compound and its impurities in research-grade samples? A: Researchers should employ a combination of chromatography and mass spectrometry to address purity challenges. Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) is particularly effective for separating polar impurities, such as residual dimethylaminopropylamine (DMAPA) or amidoamine (AA), which are common byproducts of synthesis . For method optimization, utilize experimental design (e.g., factorial design) to balance parameters like mobile phase composition, column temperature, and ion-pairing agents. Quantification requires calibration curves with certified reference standards, and purity thresholds should align with the material’s intended application (e.g., <0.3% AA for biocompatibility studies) .
Advanced Research: Addressing Contradictory Data in Impurity Profiles
Q: How can researchers reconcile conflicting reports on impurity levels in this compound sourced from different synthetic routes? A: Discrepancies often arise from variations in synthesis protocols (e.g., reaction time, purification steps) and raw material quality. To resolve contradictions:
- Perform batch-to-batch impurity profiling using HILIC-MS/MS .
- Compare impurity data against standardized synthetic protocols (e.g., oleic acid + 3-(dimethylamino)propylamine amidation followed by betainization ).
- Apply multivariate statistical analysis (e.g., PCA) to identify key variables driving impurity variability .
- Cross-reference findings with toxicity studies to establish safety thresholds (e.g., DMAPA levels <0.001% to avoid dermal irritation ).
Basic Research: Metabolic Interactions in Biological Systems
Q: What experimental models are suitable for studying this compound’s role in lipid metabolism? A: In vitro hepatocyte cultures or in vivo rodent models are standard for assessing metabolic pathways. Key methodologies include:
- Lipase Activity Assays: Measure triglyceride hydrolysis rates in the presence of this compound to evaluate its role as a potential lipase enhancer .
- Isotope Tracing: Use ¹³C-labeled betaine to track methyl group donation in hepatic transmethylation pathways .
- Gene Expression Analysis: Quantify mRNA levels of betaine-aldehyde dehydrogenase (BADH) to assess endogenous betaine synthesis .
Advanced Research: Optimizing Synthesis Protocols for High-Purity Output
Q: How can researchers improve yield and purity in this compound synthesis while minimizing environmental impact? A: Advanced synthesis strategies include:
- Green Chemistry Approaches: Replace traditional solvents (e.g., chloroform) with ionic liquids or supercritical CO₂ to reduce waste .
- Reaction Engineering: Optimize amidation and quaternization steps via Design of Experiments (DoE) to maximize conversion efficiency. Key factors include temperature (70–90°C), pH (8–10), and catalyst concentration .
- In-line Purification: Integrate membrane filtration or adsorption columns to remove AA and DMAPA impurities during synthesis .
Basic Research: Safety Assessment in Formulation Development
Q: What methodologies are recommended for evaluating this compound’s biocompatibility in cosmetic or pharmaceutical formulations? A: Follow a tiered testing framework:
In Silico Screening: Predict irritation potential using QSAR models based on structural analogs .
In Vitro Assays: Conduct the Hen’s Egg Test-Chorioallantoic Membrane (HET-CAM) for ocular irritation or 3D epidermal models (e.g., EpiDerm™) for dermal toxicity .
Histopathological Analysis: In vivo studies should monitor liver and kidney biomarkers (e.g., plasma homocysteine, S-adenosylmethionine) to assess systemic effects .
Advanced Research: Resolving Contradictions in Anti-inflammatory Claims
Q: How can conflicting findings on this compound’s anti-inflammatory properties be systematically addressed? A: Discrepancies may stem from differences in impurity profiles or model systems. Mitigation strategies include:
- Standardized Material Sourcing: Use only batches with impurity levels below 0.3% AA and 0.001% DMAPA .
- Mechanistic Studies: Employ knockout cell lines (e.g., NF-κB-deficient macrophages) to isolate betaine’s direct effects from impurity-driven inflammation .
- Dose-Response Meta-Analysis: Pool data from heterogeneous studies (e.g., murine models vs. human trials) to identify consensus thresholds (e.g., 360 mg/day for CRP reduction ).
Basic Research: Stability Under Environmental Stressors
Q: What accelerated testing protocols assess this compound’s stability in formulations exposed to extreme temperatures or pH? A: Use the following workflow:
- Forced Degradation Studies: Expose samples to UV light (ICH Q1B), high humidity (40°C/75% RH), and acidic/alkaline conditions (pH 3–10) .
- Analytical Endpoints: Monitor betaine degradation via HPLC-ELSD and quantify byproducts like oleic acid using GC-MS .
- Kinetic Modeling: Apply Arrhenius equations to predict shelf life under standard storage conditions .
Advanced Research: Synergistic Effects in Multi-Ingredient Formulations
Q: How can researchers design experiments to study synergistic interactions between this compound and other surfactants? A: Employ factorial design to evaluate combinations with common co-surfactants (e.g., sodium lauryl sulfate):
- Critical Micelle Concentration (CMC): Measure via tensiometry or fluorescence probing to assess interfacial activity .
- Skin Barrier Function: Use transepidermal water loss (TEWL) measurements in human volunteers to quantify mildness enhancements .
- Computational Modeling: Molecular dynamics simulations can predict micelle formation and stability in mixed systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
